molecular formula C15H12ClFN2OS2 B2573867 2-((2-chloro-6-fluorobenzyl)thio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1389470-18-1

2-((2-chloro-6-fluorobenzyl)thio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2573867
CAS No.: 1389470-18-1
M. Wt: 354.84
InChI Key: GQRFBXGBGUGPPH-UHFFFAOYSA-N
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Description

The compound 2-((2-chloro-6-fluorobenzyl)thio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 2 with a 2-chloro-6-fluorobenzylthio group and at position 3 with an ethyl group. This structure combines halogenated aromaticity and alkylation, which may enhance lipophilicity and electronic interactions.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-ethylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2OS2/c1-2-19-14(20)13-12(6-7-21-13)18-15(19)22-8-9-10(16)4-3-5-11(9)17/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRFBXGBGUGPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-chloro-6-fluorobenzyl)thio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activity, particularly as an inhibitor of specific kinases involved in various cellular processes. This article delves into its biological activity, highlighting research findings, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

  • IUPAC Name: this compound
  • Molecular Formula: C13H12ClFN2OS
  • Molecular Weight: 294.76 g/mol

Inhibition of Dyrk1B

Research indicates that This compound acts as a moderate inhibitor of the enzyme Dyrk1B (Dual-specificity tyrosine-(Y)-phosphorylation regulated kinase 1B). Dyrk1B plays a critical role in cell proliferation, differentiation, and survival, making it a target for therapeutic interventions in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant inhibitory activity against Dyrk1B, suggesting its potential as a lead compound for developing more selective inhibitors .

The mechanism by which this compound inhibits Dyrk1B involves binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream targets essential for cellular signaling pathways. This inhibition can lead to altered cellular responses, potentially beneficial in treating conditions characterized by aberrant kinase activity.

Case Study 1: Neuroprotective Effects

In a preclinical study investigating neuroprotective effects, administration of the compound was shown to reduce neuronal death in models of oxidative stress. The results indicated that the compound's ability to inhibit Dyrk1B contributed to enhanced cell survival under stress conditions.

Case Study 2: Anticancer Activity

Another study explored the anticancer properties of the compound against various cancer cell lines. The findings demonstrated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis in cancer cells, further supporting its role as a potential therapeutic agent.

Comparative Analysis of Related Compounds

Compound NameDyrk1B InhibitionMolecular WeightTherapeutic Potential
This compoundModerate294.76 g/molNeurodegenerative diseases
4-(4-chlorophenyl)thieno[3,2-d]pyrimidin-6(5H)-oneStrong305.78 g/molCancer treatment
5-(2-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-oneWeak298.74 g/molLimited therapeutic application

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Additional Features Melting Point (°C) Yield (%) Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 2-Chloro-6-fluorobenzylthio Ethyl - Not reported N/A -
2-tert-Butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one (4o) Thieno[3,2-d]pyrimidin-4-one tert-Butylamino - 6-Pyrimidinyl-piperazine 289–291 19
6-(4-Aminophenyl)-2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one (4p) Thieno[3,2-d]pyrimidin-4-one tert-Butylamino - 6-(4-Aminophenyl) 259–261 32
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a) Thieno[3,2-d]pyrimidin-4-one 3-Methoxyphenyl Methyl 6-(3-Methoxyphenyl) 148–150 48
2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one 3-Chlorobenzylthio Ethyl 5,6-Dimethyl Not reported N/A
7,9-Bis(4-methoxyphenyl)-2-(pyrazolyl)pyrido-thieno[3,2-d]pyrimidin-4(3H)-one (6b) Pyrido-thieno[3,2-d]pyrimidin-4-one Pyrazole derivative - Fused pyridine ring, bis(4-methoxyphenyl) 183–185 72
Key Observations:

Core Variations: The target compound’s thieno[3,2-d]pyrimidin-4-one core differs from pyrido-thieno hybrids (e.g., 6b) and thieno[2,3-d]pyrimidinones (e.g., ), which alter electronic conjugation and steric bulk .

Alkylation: The ethyl group at position 3 increases lipophilicity, similar to 3-methyl in 3a, but may reduce metabolic stability compared to bulkier tert-butylamino groups in 4o and 4p .

Synthetic Efficiency: Yields for the target compound’s analogs vary widely (19–72%), with pyrido-thieno derivatives (e.g., 6b) achieving higher yields (72%) via condensation reactions . Pd-catalyzed cross-coupling (e.g., 4o) gives lower yields (19%) due to complex purification .

Physicochemical Properties

  • Thermal Stability : High melting points (148–291°C) across analogs suggest robust crystalline packing, particularly in nitro-reduced derivatives (e.g., 4p at 259–261°C) .
  • Solubility : Methoxy groups (e.g., 3a, 6b) improve aqueous solubility but may increase susceptibility to demethylation in vivo . The target compound’s fluorine atom could enhance solubility via polar interactions.

Q & A

Q. Example Synthesis Table :

StepReagents/ConditionsYieldKey Characterization
CyclizationLiI, DMF, 90°C, 12h61%¹H-NMR, LC-MS
Thioether formationK₂CO₃, thiourea, acetone48%¹³C-NMR, IR

Advanced: How can researchers optimize reaction conditions to improve synthesis yield?

Q. Critical Parameters :

  • Temperature : Cyclization reactions require precise control (e.g., 80–100°C for oxidative cyclization; deviations >5°C reduce yield by 15–20%) .
  • Solvent polarity : DMF or DMSO enhances solubility of intermediates, but switching to THF during Pd-catalyzed steps minimizes side reactions .
  • Catalyst loading : 5 mol% Pd(PPh₃)₄ achieves >80% conversion in cross-coupling, whereas <3 mol% leads to incomplete reactions .

Q. Troubleshooting :

  • Low yield in thioether formation? Use excess benzyl chloride (1.5 eq.) and monitor pH (7–8) to prevent hydrolysis .
  • Purification challenges? Employ gradient flash chromatography (e.g., DCM:MeOH 95:5 to 90:10) to separate regioisomers .

Advanced: What strategies resolve contradictions between computational and experimental bioactivity data?

Case Study : If a computational model predicts high kinase inhibition but in vitro assays show low activity:

Re-evaluate binding mode : Perform molecular dynamics simulations to assess protein flexibility (e.g., DFG-loop conformation in kinases) .

Experimental validation :

  • Use surface plasmon resonance (SPR) to measure binding kinetics.
  • Test solubility and stability in assay buffers (e.g., DMSO concentration ≤1% to avoid artifacts) .

Example Data Conflict :
A 3-fluorophenyl analog showed predicted IC₅₀ = 50 nM (computational) but experimental IC₅₀ = 1.2 µM. Post-analysis revealed protonation state mismatches in the docking model .

Advanced: How do structural modifications at the 3-ethyl or benzylthio groups affect biological activity?

Q. Key Findings :

  • 3-Ethyl → 3-Methyl : Reduces steric bulk, improving IC₅₀ against DHFR from 120 nM to 45 nM .
  • Benzylthio halogenation :
    • Chlorine at 2-position enhances cytotoxicity (HeLa cells: GI₅₀ = 0.8 µM vs. 2.5 µM for non-chlorinated analogs) .
    • Fluorine at 6-position increases metabolic stability (t₁/₂ in liver microsomes: 45 min vs. 12 min for non-fluorinated) .

Mechanistic Insight :
The 2-chloro-6-fluoro substitution pattern optimizes hydrophobic interactions with ATP-binding pockets in kinases (e.g., EGFR) while minimizing off-target effects .

Basic: What analytical techniques are essential for characterizing this compound?

  • ¹H/¹³C-NMR : Confirm regiochemistry of substitutions (e.g., singlet at δ 10.4 ppm for NH in thienopyrimidinone) .
  • LC-MS (ESI) : Detect molecular ion peaks (e.g., [M+H]⁺ at m/z 407.2) and monitor purity (>95%) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., Z/E isomerism in benzylidene derivatives) .

Advanced: How can researchers design analogs to overcome resistance in target enzymes?

Q. Approaches :

  • Introduce bulkier substituents : Replace 3-ethyl with cyclopropyl to hinder enzyme active-site mutations (e.g., T790M in EGFR) .
  • Incorporate hydrogen-bond donors : Add hydroxyl groups at the benzylthio moiety to strengthen interactions with conserved residues (e.g., Lys721 in EGFR) .

Case Study : A 6-(4-aminophenyl) analog restored activity against resistant DHFR variants (IC₅₀ = 80 nM vs. 1.2 µM for parent compound) via additional H-bonding with Asp94 .

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